molecular formula C24H20N4O2 B12370569 BRD4 Inhibitor-33

BRD4 Inhibitor-33

Cat. No.: B12370569
M. Wt: 396.4 g/mol
InChI Key: BHKWHTCFBHLJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD4 Inhibitor-33 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins, thereby influencing chromatin structure and transcriptional activity. Inhibitors of BRD4 have gained significant attention due to their potential therapeutic applications in cancer, inflammation, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity and selectivity for BRD4. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher efficiency and scalability. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Cancer Treatment

BRD4 Inhibitor-33 has shown promise across multiple cancer types:

  • Renal Cell Carcinoma (RCC) : Inhibition of BRD4 prevents proliferation and induces pyroptosis in RCC cells, suggesting a novel therapeutic approach for this malignancy .
  • Colorectal Cancer : Studies indicate that BRD4 inhibitors significantly reduce cell migration and invasion in colorectal cancer models, underscoring their potential in managing metastatic disease .
  • Melanoma : Preclinical studies demonstrate that BRD4 inhibition can effectively suppress melanoma growth through downregulation of c-MYC and other oncogenes .

Inflammatory Diseases

Beyond oncology, BRD4 inhibitors are being investigated for their role in treating inflammatory conditions:

  • Liver Fibrosis : Research shows that BRD4 inhibition can reverse fibrotic responses in liver tissues by modulating profibrotic signaling pathways .
  • Drug Addiction : Evidence suggests that targeting BRD4 may alter behavioral responses to drugs like cocaine, indicating potential applications in addiction therapy .

Case Study 1: Renal Cell Carcinoma

A study evaluated the effects of BRD4 inhibition on RCC cell lines. The findings revealed that treatment with a specific BRD4 inhibitor led to significant decreases in cellular proliferation and increased levels of pyroptosis markers. This suggests that targeting BRD4 could be an effective strategy for managing RCC, particularly in cases resistant to conventional therapies .

Case Study 2: Colorectal Cancer Metastasis

In vivo experiments using mouse models demonstrated that administration of a BRD4 inhibitor significantly suppressed liver metastases from colorectal cancer cells. Histological analysis confirmed reduced metastatic foci, highlighting the compound's efficacy in preventing cancer spread .

Comparative Data Table

Cancer Type Mechanism of Action Outcome References
Renal Cell CarcinomaInduces pyroptosis via NF-κB pathwayReduced proliferation; increased apoptosis
Colorectal CancerInhibition of EMT and migrationSuppressed metastasis
MelanomaDownregulation of c-MYCInhibited tumor growth
Liver FibrosisModulation of profibrotic pathwaysReversed fibrotic response

Mechanism of Action

BRD4 Inhibitor-33 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone proteins. This disruption inhibits the recruitment of transcriptional machinery and the activation of gene expression. The molecular targets include key transcription factors and coactivators involved in cell cycle regulation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BRD4 Inhibitor-33

This compound is unique due to its specific binding affinity and selectivity for BRD4, offering potential advantages in terms of efficacy and reduced off-target effects. Its distinct chemical structure and functional groups contribute to its unique pharmacological profile, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

6-methyl-4-[2-phenoxy-5-(pyrazol-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C24H20N4O2/c1-27-16-21(19-10-12-25-23(19)24(27)29)20-14-17(15-28-13-5-11-26-28)8-9-22(20)30-18-6-3-2-4-7-18/h2-14,16,25H,15H2,1H3

InChI Key

BHKWHTCFBHLJLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)CN4C=CC=N4)OC5=CC=CC=C5

Origin of Product

United States

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